molecular formula C9H6ClNO2 B1360824 4-Chloro-1H-indole-6-carboxylic acid CAS No. 885520-25-2

4-Chloro-1H-indole-6-carboxylic acid

Cat. No.: B1360824
CAS No.: 885520-25-2
M. Wt: 195.6 g/mol
InChI Key: CGMAXGRAWALUNT-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives as Research Scaffolds

Indole, a bicyclic aromatic heterocycle, is a foundational structure in a vast array of biologically active compounds and functional materials. Its rigid structure, coupled with the electron-rich nature of the pyrrole (B145914) ring, provides a unique template for molecular design. The indole nucleus is a key pharmacophore in numerous natural products, pharmaceuticals, and agrochemicals. This prevalence has established indole derivatives as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple receptor types with high affinity.

The versatility of the indole scaffold stems from the ability to functionalize it at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of a wide range of therapeutic agents. The indole core is present in many approved drugs, highlighting its importance in medicinal chemistry.

Overview of 4-Chloro-1H-indole-6-carboxylic acid within Indole Chemistry Research

Within the extensive family of indole derivatives, this compound has emerged as a valuable building block in synthetic chemistry. Its structure is characterized by an indole core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. This specific arrangement of functional groups makes it a useful intermediate for the synthesis of more complex molecules. The presence of the chlorine atom and the carboxylic acid group provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The table below summarizes the key chemical and physical characteristics of this compound.

PropertyValue
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.6 g/mol
CAS Number 885520-25-2
Predicted Boiling Point 440.6 ± 25.0 °C chemicalbook.com
Predicted Density 1.548 ± 0.06 g/cm³ chemicalbook.com

Note: Some physical properties are predicted values from computational models.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, with palladium-catalyzed reactions being a commonly employed strategy. smolecule.com One such approach involves a palladium-catalyzed coupling reaction, which is a powerful tool in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the chloro substituent.

Esterification: The carboxylic acid group can readily undergo esterification by reacting with an alcohol in the presence of an acid catalyst. This reaction is fundamental for creating ester derivatives, which can have different solubility and reactivity profiles.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through a decarboxylation reaction, yielding 4-chloroindole (B13527). smolecule.com

Nucleophilic Aromatic Substitution: The chlorine atom on the indole ring can potentially be displaced by a strong nucleophile, although this type of reaction on an electron-rich aromatic system can be challenging and may require specific activating conditions.

Applications in Chemical Research

The primary application of this compound in chemical research is as a versatile intermediate or building block for the synthesis of more complex molecules. smolecule.comnih.govmdpi.comthieme.deenamine.net Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a valuable tool for constructing compound libraries for drug discovery and for the development of functional materials.

In medicinal chemistry, indole carboxylic acids are key components in the design of novel therapeutic agents. They have been investigated for their potential in developing treatments for a range of diseases, including cancer and neurodegenerative disorders. smolecule.com The specific substitution pattern of this compound provides a unique starting point for the synthesis of targeted inhibitors and modulators of biological pathways. For instance, substituted indole-2-carboxylic acids have been explored as potent inhibitors of the Mcl-1 protein, which is a target in cancer therapy. nih.gov

In the realm of material science, the structural and electronic properties of indole derivatives are being explored for applications in organic electronics. There is research interest in using compounds like this compound in the synthesis of materials for organic light-emitting diodes (OLEDs). smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMAXGRAWALUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646332
Record name 4-Chloro-1H-indole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-25-2
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profile of 4 Chloro 1h Indole 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling transformations such as esterification, amidation, and decarboxylation. These reactions are fundamental for creating libraries of derivatives and for the synthesis of more complex molecular architectures.

Esterification Reactions for Intermediate Synthesis

Esterification of 4-Chloro-1H-indole-6-carboxylic acid is a common strategy to produce key synthetic intermediates. The conversion of the carboxylic acid to an ester protects the acidic proton, increases solubility in organic solvents, and can modulate the electronic properties of the indole (B1671886) ring system. Standard esterification methods are readily applicable. For instance, Fischer-Speier esterification, involving refluxing the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), yields the corresponding alkyl ester.

Alternatively, for substrates sensitive to strong acids, the carboxylic acid can be converted to its carboxylate salt with a base, followed by nucleophilic substitution with an alkyl halide. Another efficient method involves the activation of the carboxylic acid with reagents like thionyl chloride or oxalyl chloride to form an acyl chloride, which then readily reacts with an alcohol to give the desired ester. researchgate.net These ester intermediates are pivotal for subsequent reactions, particularly those involving modifications at the indole nitrogen or the C4-chloro position, where the acidic proton of the carboxylic acid might interfere.

Table 1: Representative Esterification Reactions

Reactant (Alcohol) Reagent/Conditions Product
Methanol H₂SO₄ (cat.), Reflux Methyl 4-chloro-1H-indole-6-carboxylate
Ethanol HCl (gas), Reflux Ethyl 4-chloro-1H-indole-6-carboxylate
Benzyl (B1604629) alcohol DCC, DMAP, CH₂Cl₂ Benzyl 4-chloro-1H-indole-6-carboxylate

Amidation Reactions for Derivative Formation

The formation of amides from this compound is a widely used transformation for generating biologically active compounds. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. arkat-usa.org The direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid must first be activated using a coupling agent.

A vast array of peptide coupling reagents can be employed for this purpose. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and enhance reaction rates. nih.govnih.gov Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov These methods facilitate the coupling of this compound with a wide variety of primary and secondary amines, including anilines, aliphatic amines, and amino acid esters, to produce a diverse library of amide derivatives. arkat-usa.orgnih.gov

Table 2: Common Coupling Agents for Amidation

Amine Coupling Agent System Solvent Product Class
Aniline (B41778) EDC, HOBt, DIPEA Acetonitrile (B52724) N-Phenyl-4-chloro-1H-indole-6-carboxamide
Benzylamine DCC, DMAP Dichloromethane N-Benzyl-4-chloro-1H-indole-6-carboxamide
Piperidine HATU, DIPEA DMF (4-Chloro-1H-indol-6-yl)(piperidin-1-yl)methanone

Decarboxylation Pathways and Applications

Decarboxylation, the removal of the carboxylic acid group, provides a direct route to 4-chloro-1H-indole. This transformation is valuable for synthesizing the parent heterocycle or derivatives that lack substitution at the C6 position. While thermal decarboxylation often requires high temperatures, metal-catalyzed methods offer milder and more efficient alternatives.

Copper-catalyzed decarboxylation has emerged as a particularly effective strategy for aromatic and heteroaromatic carboxylic acids. future4200.com The reaction typically involves heating the carboxylic acid in the presence of a copper catalyst, such as copper(I) oxide (Cu₂O) or copper acetate, often in a high-boiling solvent like quinoline (B57606) or N-methylpyrrolidone (NMP). future4200.comorganic-chemistry.org The mechanism is believed to proceed through the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an arylcopper species, followed by protonolysis to yield the final product. organic-chemistry.org These methods can provide access to 4-chloro-1H-indole, a building block for further functionalization. Decarboxylative cross-coupling reactions, where the arylcopper intermediate is trapped by an electrophile, also represent a powerful application of this pathway. organic-chemistry.orgdoi.org

Table 3: Decarboxylation Methods

Method Catalyst/Reagents Conditions Application
Thermal Heat High temperature (e.g., >200 °C) Synthesis of 4-chloro-1H-indole
Copper-Catalyzed Cu₂O, Quinoline 160-220 °C Synthesis of 4-chloro-1H-indole

Transformations Involving the Indole Nitrogen (N1)

The indole nitrogen (N1) is a key site for derivatization, allowing for the introduction of various substituents that can significantly influence the compound's biological activity and physical properties.

N-Alkylation Strategies and Their Scope

N-alkylation of the indole ring is a fundamental transformation in indole chemistry. northwestern.edu A classic and widely used method involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide). rsc.orgyoutube.com This S_N2 reaction is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org

For substrates that are sensitive to strong bases, the Mitsunobu reaction provides a milder alternative. northwestern.eduresearchgate.net This reaction allows for the N-alkylation of the indole using an alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds with inversion of configuration if a chiral secondary alcohol is used. organic-chemistry.org Transition-metal catalysis has also been employed for N-alkylation, further expanding the scope of accessible derivatives. researchgate.net When applying these methods to this compound, it is often necessary to first protect the carboxylic acid group as an ester to prevent interference from the acidic proton.

Table 4: N-Alkylation Strategies for the Indole Ring

Method Reagents Alkylating Agent Scope
Base-Mediated NaH in DMF/THF Alkyl halides (e.g., CH₃I, BnBr) Primary and some secondary alkyl groups rsc.orgyoutube.com
Mitsunobu Reaction PPh₃, DEAD/DIAD Primary or secondary alcohols Broad scope, mild conditions researchgate.netorganic-chemistry.org

Reactivity at the Chloro-Substituted Position (C4)

The chloro-substituent at the C4 position of the indole ring is the least reactive site compared to the carboxylic acid and the indole nitrogen. The electron-rich nature of the indole ring system generally disfavors classical nucleophilic aromatic substitution (S_NAr) at the C4 position, as this mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com The C4 position is also known to be sterically hindered and electronically less activated compared to other positions on the indole scaffold, making its functionalization a significant synthetic challenge. researchgate.netbohrium.com

Despite these challenges, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have provided powerful tools to functionalize this position. libretexts.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the C4-chloro atom with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling: This method is used to introduce alkyne moieties by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the introduction of primary or secondary amines at the C4 position.

Heck Coupling: This reaction forms a C-C bond by coupling with an alkene.

The success and regioselectivity of these transformations are highly dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions. nih.gov The development of specialized ligand systems has been crucial in overcoming the low reactivity of the C4-chloro position, enabling the synthesis of a wide range of previously inaccessible C4-substituted indole derivatives. nih.govnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions at C4

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(OAc)₂, SPhos, K₃PO₄ C-C (Aryl/Vinyl)
Sonogashira Terminal Alkyne Pd(PPh₃)₄, CuI, Et₃N C-C (Alkynyl) mdpi.com
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOt-Bu C-N
Heck Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N C-C (Alkenyl)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In the case of this compound, the chlorine atom at the C-4 position is the potential leaving group. The primary electron-withdrawing group on the benzene (B151609) portion of the indole is the carboxylic acid at C-6. While the carboxylic acid group is deactivating, it is not considered a powerful activating group for SNAr reactions in the same vein as a nitro group. Traditional SNAr reactions often require substantial activation of the aromatic ring by potent electron-withdrawing substituents, a condition that is not strongly met in this molecule. researchgate.net

The indole ring itself can act as a nucleophile in SNAr reactions. For instance, under basic conditions (e.g., KOH/DMSO), the deprotonated indole nitrogen can attack electron-deficient chloroarenes to form N-arylated indoles. researchgate.netmdpi.com However, this involves the indole acting as the nucleophile rather than the substrate for substitution.

For a direct SNAr reaction to occur at the C-4 position of this compound, forcing conditions or a highly potent nucleophile would likely be necessary. The reaction is generally not favored because the electronic activation provided by the C-6 carboxylic acid group is moderate.

Reaction FeatureDescription for this compound
Leaving GroupChloride (Cl-) at C-4
Activating GroupCarboxylic acid (-COOH) at C-6 (moderate activator)
Expected ReactivityLow. The ring is not strongly activated towards SNAr. Reaction would likely require harsh conditions (high temperature, strong base, potent nucleophile).
Potential NucleophilesStrong nucleophiles such as alkoxides (RO-), amides (R2N-), or thiolates (RS-).

Electrophilic Substitution Patterns on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. researchgate.net The delocalization of the nitrogen lone pair electrons into the ring system increases the electron density, particularly within the five-membered pyrrole (B145914) ring. Consequently, electrophilic attack preferentially occurs on the pyrrole ring rather than the benzene ring. quora.com

For unsubstituted indole, the site of electrophilic attack is overwhelmingly the C-3 position. This preference is explained by the stability of the cationic intermediate (arenium ion) formed upon attack. Attack at C-3 allows the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. ic.ac.uk

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. quimicaorganica.org Due to the deactivating nature of the substituents on the benzene ring, harsher reaction conditions may be required compared to unsubstituted indole.

Reaction TypeTypical ReagentsExpected Major Product Position
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)3-Halo-4-chloro-1H-indole-6-carboxylic acid
NitrationHNO3 / Acetic Anhydride3-Nitro-4-chloro-1H-indole-6-carboxylic acid
SulfonationSO3-Pyridine complexThis compound-3-sulfonic acid
Vilsmeier-Haack FormylationPOCl3 / DMF3-Formyl-4-chloro-1H-indole-6-carboxylic acid

Oxidation and Reduction Pathways of the Indole Scaffold

The indole scaffold and the carboxylic acid functional group of this compound can undergo both oxidation and reduction reactions under various conditions.

Oxidation:

The electron-rich indole ring is susceptible to oxidation. The outcome of the oxidation depends heavily on the oxidant used. springernature.com

Oxidation to Oxindoles: Strong oxidizing agents can oxidize the C-2 position of the indole ring to yield the corresponding 2-oxindole derivative.

Ring-Opening Oxidation: More aggressive oxidation, for example with ozone or potassium permanganate, can lead to the cleavage of the pyrrole ring, often resulting in derivatives of anthranilic acid.

Hydroxylation: Enzymatic oxidation or specific chemical reagents can lead to hydroxylation at various positions on the indole ring. For instance, cytochrome P450 enzymes have been shown to oxidize indole-6-carboxylic acid. psu.edu Atmospheric oxidation initiated by hydroxyl radicals can also lead to various oxidized products. copernicus.org

Reduction:

Both the indole ring and the carboxylic acid group can be reduced.

Reduction of the Indole Ring: The pyrrole ring of the indole system can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). A common method for this transformation is catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd, Pt, or Rh), although this can sometimes also reduce the carboxylic acid. Dissolving metal reductions, such as using sodium or lithium in liquid ammonia, are also effective for reducing the indole ring system, as demonstrated in the reduction of indole-2-carboxylic acids. google.com

Reduction of the Carboxylic Acid Group: The carboxylic acid group is generally resistant to reduction by mild agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), are required to reduce the carboxylic acid to a primary alcohol (a hydroxymethyl group). libretexts.org However, LiAlH4 would also likely reduce the indole ring. A selective reduction of the carboxylic acid in the presence of other reducible groups can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride, which can then be reduced with a milder reagent like NaBH4. nih.gov

TransformationReagent/ConditionPotential Product
Oxidation of Indole RingPeracids (e.g., m-CPBA)4-Chloro-2-oxoindoline-6-carboxylic acid
Reduction of Indole RingLi / liquid NH34-Chloroindoline-6-carboxylic acid
Reduction of Carboxylic Acid1. Isobutyl chloroformate, NMM 2. NaBH4(4-Chloro-1H-indol-6-yl)methanol
Full ReductionLiAlH4(4-Chloroindolin-6-yl)methanol

Derivatization Strategies and Molecular Scaffold Modification Based on 4 Chloro 1h Indole 6 Carboxylic Acid

Design Principles for Novel Indole (B1671886) Carboxylic Acid Derivatives

The design of novel indole carboxylic acid derivatives is often guided by the objective of enhancing interactions with specific biological targets. A key principle involves leveraging the indole nucleus as a pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. For instance, in the design of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold is utilized for its ability to chelate with two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. rsc.orgnih.gov Structural optimizations are then planned to enhance these interactions. nih.gov

Another fundamental design principle is the strategic introduction of functional groups at various positions on the indole ring to probe the chemical space of a target's binding pocket. This can involve appending aryl or heteroaryl fragments to a linker attached to the indole core, a strategy shown to be crucial for the anti-tumor activity of certain indole-6-carboxylic acid derivatives. nih.gov The carboxylic acid moiety itself is a key functional group, often essential for anchoring the molecule to the target protein. Its conversion to esters or amides can be used to modulate activity and cellular permeability. nih.gov

Furthermore, the concept of isosteric replacement is a common design strategy. For example, replacing a hydrogen atom with a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule without drastically changing its size. In the design of inhibitors for the 14-3-3η protein, a series of 1H-indole-2-carboxylic acid derivatives were synthesized with various substituents to optimize binding affinity and cellular activity for the treatment of liver cancer. nih.gov By analyzing the structure-activity relationships, medicinal chemists can rationally design next-generation compounds with improved potency and selectivity.

Targeted Functionalization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. For the 4-chloro-1H-indole-6-carboxylic acid scaffold, targeted functionalization at various positions of the indole ring is systematically performed to build a comprehensive SAR profile.

The systematic variation of substituents on the indole core allows for a detailed exploration of the steric, electronic, and hydrophobic requirements of the target binding site. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, substitutions were made on the indole rings to probe the effect on antiviral activity. acs.org It was found that the nature and position of these substituents significantly impacted the binding affinity and inhibitory potency. acs.org

Similarly, in the optimization of indole-2-carboxamide derivatives as CB1 receptor allosteric modulators, SAR studies revealed that the potency was enhanced by the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring. In a study of indole-based inhibitors of the anti-apoptotic protein Mcl-1, substitution at the 6-position of the indole core with a chlorine atom resulted in a greater than 5-fold enhancement in potency compared to the unsubstituted parent compound. nih.gov

The following interactive table summarizes the impact of substituent variations at different indole positions on the biological activity of indole carboxylic acid derivatives, based on findings from various research studies.

Indole PositionSubstituentBiological TargetObserved Effect on Activity
C3Short alkyl groupsCB1 ReceptorEnhanced potency
C5Chloro, FluoroCB1 ReceptorEnhanced potency
C6ChlorineMcl-1>5-fold increase in potency nih.gov
C6Halogenated benzene (B151609) ringHIV-1 IntegraseEffective binding to viral DNA rsc.orgnih.gov

Halogen atoms, such as the chlorine at the 4-position of the parent compound, play a significant role in molecular recognition. The introduction of halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds, where the halogen atom acts as an electrophilic region and interacts with a Lewis base on the target protein. nih.gov

The type of halogen and its position on the indole ring can have a profound effect on the crystal structure and intermolecular interactions of indole-3-carboxylic acid derivatives. rsc.org Studies have shown that the substitution of halogen atoms in a benzene ring can increase the interaction between a ligand and human serum albumin, with the binding affinity enhancing as the atomic number of the halogen increases. researchgate.net In the context of kinase inhibitors, the introduction of a 10-iodo substituent in 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives led to potent and selective DYRK1A inhibitors. acs.org This highlights the strategic importance of halogenation in fine-tuning the binding affinity and selectivity of drug candidates. Enzymatic halogenation has also emerged as a method for the selective installation of halogen substituents under environmentally benign conditions. frontiersin.org

The following table provides examples of how halogenation at different positions of the indole scaffold can influence molecular interactions and biological activity.

Compound ClassHalogen and PositionBiological TargetImpact on Molecular Recognition
Indole-3-carboxylic acidsF, Cl, Br at various positionsN/A (Crystal Engineering)Significant effect on crystal structures and π-π stacking motifs. rsc.org
11H-indolo[3,2-c]quinoline-6-carboxylic acidsIodine at C10DYRK1A KinasePotent and selective inhibition. acs.org
2-Phenyl-2,3-dihydroquinazolin-4(1H)-onesHalogens on phenyl ringHuman Serum AlbuminIncreased binding affinity with increasing halogen atomic number. researchgate.net
Indole derivativesBromine at various positionsVariousBromination of natural products can significantly increase biological activity. nih.gov

Bioconjugation and Probe Development Methodologies for Chemical Biology

The this compound scaffold can be functionalized to create chemical probes for studying biological systems. The carboxylic acid group is a particularly useful handle for bioconjugation, allowing the indole moiety to be attached to proteins, nucleic acids, or other biomolecules. Standard coupling chemistries, often involving activation of the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form stable amide bonds with primary amines on the biomolecule of interest.

The development of bio-orthogonal reactions has further expanded the toolbox for bioconjugation. The indole scaffold can be derivatized with a bio-orthogonal handle, such as an alkyne or an azide, allowing for specific ligation to a biomolecule that has been modified with a complementary reactive group. This approach enables the labeling of biomolecules in complex biological environments.

Furthermore, enzymatic methods are being developed for the selective modification of peptides and proteins. While not directly demonstrated for this compound, the principle of using enzymes like lysine (B10760008) acetyltransferases for bioconjugation could be applied by synthesizing an appropriate derivative of the indole carboxylic acid that can be recognized by the enzyme. manchester.ac.uk These methodologies facilitate the development of fluorescent probes, affinity probes, and other tools for interrogating biological processes.

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. nih.govnih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites that allow for divergent synthetic pathways.

Starting from this core structure, a variety of building blocks can be introduced at the N1, C2, C3, and C6 positions of the indole ring. For example, the carboxylic acid at the C6 position can be converted to a range of amides or esters. The indole nitrogen can be alkylated or acylated. The C2 and C3 positions, being electron-rich, are susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups.

By employing a "build/couple/pair" strategy, complex molecular architectures can be rapidly assembled. For instance, the indole scaffold can be "built" with various substituents, "coupled" to different chemical entities via the carboxylic acid or other functional groups, and then subjected to intramolecular "pairing" reactions to generate diverse polycyclic systems. This approach allows for the efficient exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired biological activities. The generation of a library of indole-3-carboxylic acid conjugates with short dipeptide motifs is one example of how the indole scaffold can be used to create a diverse set of molecules for biological screening. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 1h Indole 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-1H-indole-6-carboxylic acid in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each atom in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom at the C-4 position and the carboxylic acid group at the C-6 position.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the indole (B1671886) core and the labile protons of the amine and carboxylic acid. The aromatic region would feature signals for H-5 and H-7 on the benzene (B151609) ring, and H-2 and H-3 on the pyrrole (B145914) ring. The N-H proton typically appears as a broad singlet at a high chemical shift (downfield), often above 11.0 ppm, while the carboxylic acid proton is also a broad singlet, usually found above 12.0 ppm. nih.gov The expected signals for the core protons in a solvent like DMSO-d₆ are detailed in the table below.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the lowest field (around 168 ppm). The chemical shifts of the aromatic carbons are influenced by the chloro and carboxyl substituents. For instance, the carbon atom directly attached to the chlorine (C-4) would be significantly shifted, as would the carbons in its vicinity. nih.govmdpi.com

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆).
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constant (J, Hz)Predicted ¹³C Chemical Shift (δ, ppm)
1 (N-H)~11.8br s-
2~7.5t, J ≈ 2.5 Hz~126.0
3~6.6t, J ≈ 2.0 Hz~102.5
3a--~128.0
4--~120.0
5~7.9d, J ≈ 1.5 Hz~123.0
6--~125.0
7~8.1d, J ≈ 1.5 Hz~115.0
7a--~137.0
COOH~12.5br s~168.0

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H-2 and H-3 of the pyrrole ring, and potentially a weak ⁴J coupling (W-coupling) between H-5 and H-7 across the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the predicted proton signals (H-2, H-3, H-5, H-7) to their corresponding carbon signals (C-2, C-3, C-5, C-7), confirming their one-bond connectivity. hmdb.caresearchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a coupled spin system. It would be useful to confirm the assignments of the aromatic protons by showing the complete correlation pathway within that spin network. science.gov

Key Predicted HMBC Correlations for this compound.
Proton (¹H)Correlated Carbons (¹³C)Significance
H-2C-3, C-3a, C-7aConfirms pyrrole ring structure and linkage to the benzene ring.
H-5C-3a, C-4, C-6, C-7Confirms position relative to the chloro, carboxyl, and fused ring carbons.
H-7C-3a, C-5, C-6, C-7aConfirms position relative to the carboxyl group and the fused ring system.
N-H (1)C-2, C-3, C-3a, C-7aConfirms location of the indole nitrogen and its proximity to adjacent carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the compound's molecular weight and elemental formula, and offers insights into its structure through controlled fragmentation.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous calculation of the elemental formula. nih.gov For this compound, HRMS would confirm the molecular formula C₉H₆ClNO₂. A key feature would be the presence of the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom. nih.gov

High-Resolution Mass Spectrometry Data for C₉H₆ClNO₂.
IonCalculated Exact MassObserved Mass
[M+H]⁺ (³⁵Cl)196.0160Within 5 ppm of calculated
[M+H]⁺ (³⁷Cl)198.0131Within 5 ppm of calculated

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information. For aromatic carboxylic acids, characteristic losses include the hydroxyl radical (-OH) and the entire carboxyl group (-COOH). libretexts.orgmiamioh.eduyoutube.com The stable indole ring would likely remain intact during initial fragmentation steps.

A plausible fragmentation pathway would begin with the molecular ion (m/z 195/197). Primary fragmentations would likely involve losses from the carboxylic acid group.

Predicted Major Fragment Ions in MS/MS Analysis.
Predicted m/z (³⁵Cl)Proposed Loss from PrecursorProposed Fragment Structure
178-OH (17 amu)4-Chloro-1H-indole-6-carbonyl cation
150-COOH (45 amu)4-Chloro-1H-indole cation
115-COOH, -Cl (80 amu)Indole cation

For more specialized analyses, several other MS techniques could be employed:

QqQ ESI-MS/MS (Triple Quadrupole Electrospray Ionization Tandem Mass Spectrometry): This technique is exceptionally sensitive and selective, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net It would be the method of choice for quantifying trace amounts of this compound in complex biological or environmental samples. nih.gov

FT-ICR-MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry): This method offers the highest mass resolution and accuracy currently available. It would be used if the elemental composition needed to be determined with the utmost certainty, or to resolve the target compound from isomers or isobars with very similar masses.

NALDI-MS (Nanostructure-Assisted Laser Desorption/Ionization Mass Spectrometry): As a specialized matrix-free laser desorption technique, NALDI-MS could be useful for analyzing the compound from surfaces or in situations where conventional matrices interfere with the analysis, although its application here would be highly specific.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

Due to extensive hydrogen bonding, particularly in the solid state, the stretching vibrations of the carboxylic acid O-H group and the indole N-H group appear as very broad bands. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp peak, and its position can indicate the degree of hydrogen bonding. spectroscopyonline.com The aromatic region of the spectrum shows multiple bands corresponding to C-H and C=C stretching and bending vibrations within the indole ring system. The presence of the chlorine substituent is typically confirmed by a C-Cl stretching vibration in the fingerprint region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3400 - 3200Medium, Broad
Carboxylic Acid O-HStretch3300 - 2500Strong, Very Broad
Aromatic C-HStretch3100 - 3000Medium
Carboxylic Acid C=OStretch1710 - 1680Strong
Aromatic C=CStretch1620 - 1450Medium to Strong
C-OStretch1320 - 1210Strong
C-NStretch1300 - 1200Medium
C-ClStretch800 - 600Medium to Strong

Note: The exact positions of these peaks can be influenced by the sample's physical state (solid or solution) and intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The indole ring system of this compound acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic indole nucleus. The presence of the carboxylic acid and chlorine substituents can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted indole. For instance, studies on indole-3-carboxylic acid show a distinct UV-visible spectrum with a local maximum around 278 nm. researchgate.net The absorption pattern is a key identifier for the indole core structure.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Methanol (B129727) or Ethanol)

Electronic TransitionExpected λ_max (nm)Molar Absorptivity (ε)Chromophore
π → π~220HighIndole Ring
π → π~270-290Medium to HighIndole Ring
n → π*~300LowCarbonyl (C=O)

Note: The exact λ_max and molar absorptivity values are solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. For example, in related structures like 6-Fluoro-1H-indole-3-carboxylic acid, molecules are known to form hydrogen-bonded dimers through their carboxylic acid groups, which are further linked into larger networks. nih.gov Similar interactions would be expected for the 4-chloro analog, providing critical insights into its solid-state properties.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

ParameterDescription
Crystal SystemThe geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe set of symmetry operations applicable to the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) defining the size and shape of the unit cell.
ZThe number of molecules per unit cell.
Intermolecular InteractionsDetails of hydrogen bonds (e.g., O-H···O, N-H···O) and π–π stacking distances.

Note: This data can only be obtained through experimental single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For an acidic aromatic compound like this compound, a reversed-phase (RP) HPLC method is typically employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and gives a sharp peak. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to one of the compound's absorption maxima.

Table 4: Typical Reversed-Phase HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientA time-programmed mixture of A and B
Flow Rate1.0 mL/min
DetectionUV at ~280 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of the compound and identifying impurities. nih.gov After separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI). For a carboxylic acid, ESI in negative mode is highly effective, as it readily forms the deprotonated molecule [M-H]⁻. researchgate.net The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z), providing definitive confirmation of the compound's identity.

Table 5: Typical LC-MS Method Parameters

ParameterCondition
LC System Same as HPLC (Table 4)
MS System Quadrupole or Time-of-Flight (TOF)
Ionization ModeElectrospray Ionization (ESI), Negative
Detected Ion (m/z)[M-H]⁻
Expected m/zFor C₉H₆ClNO₂, the calculated mass is 195.01. The expected [M-H]⁻ ion would be at m/z 194.00.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1h Indole 6 Carboxylic Acid

Quantum Chemical Calculations: A Lack of Specific Data

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific computational data for 4-Chloro-1H-indole-6-carboxylic acid is not available.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For many indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to calculate parameters like bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure. Such studies would typically yield data on the molecule's dipole moment, polarizability, and vibrational frequencies. However, no specific studies presenting these DFT results for this compound could be located.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. Analysis of the spatial distribution of these orbitals helps in predicting sites for nucleophilic and electrophilic attack. For related indole compounds, these analyses have been performed, but the specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the available research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. These maps illustrate electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. While MEP analysis is a standard computational procedure, specific maps and potential values for this compound have not been published.

Molecular Modeling and Docking Simulations: Uncharted Territory

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Binding Modes in Research Systems

For a molecule like this compound, docking studies would be instrumental in identifying potential biological targets. This would involve simulating its interaction with the active sites of various enzymes or receptors to predict binding affinities (measured as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While docking studies have been conducted on a vast number of indole derivatives against various targets, specific research detailing the binding modes of this compound is absent from the literature.

Investigation of Enzyme and Receptor Interaction Mechanisms

Beyond predicting binding modes, computational studies can elucidate the mechanisms of enzyme inhibition or receptor activation. By analyzing the interactions between the ligand and key amino acid residues in the active site, researchers can understand how the molecule might exert a biological effect. This information is critical for the rational design of more potent and selective drug candidates. However, without specific docking or molecular dynamics simulation studies on this compound, any discussion of its interaction mechanisms would be purely speculative.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational landscape. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom of the carboxylic acid group, and identify the most stable conformations in various environments.

The primary source of conformational variability in this compound arises from the rotation around the C6-C(OOH) single bond. This rotation dictates the orientation of the carboxylic acid group relative to the planar indole ring. The two most significant planar conformations are termed syn and anti. nih.gov In the syn conformation, the hydroxyl hydrogen of the carboxyl group is oriented towards the carbonyl oxygen (O=C–O–H dihedral angle of approximately 0°), which can be stabilized by an intramolecular hydrogen bond. nih.govchemrxiv.org In the anti conformation, this hydrogen points away from the carbonyl oxygen (dihedral angle of approximately 180°). nih.gov

MD simulations can be employed to explore the transition between these states and to calculate the free energy landscape associated with this rotation. chemrxiv.org Techniques such as umbrella sampling are often used to compute the potential of mean force (PMF), which quantifies the free energy as a function of the dihedral angle. nih.gov This analysis reveals the relative stability of the syn and anti conformers and the energy barrier that separates them. chemrxiv.org While gas-phase quantum mechanical calculations often show a significant energy penalty for the anti conformation, the presence of a solvent, such as water, can alter this landscape considerably by forming intermolecular hydrogen bonds, thereby reducing the energy barrier for interconversion. chemrxiv.org Ab initio molecular dynamics (AIMD) is another approach that can be used to simulate conformers, accounting for complex intermolecular interactions that stabilize various conformations, especially in the condensed phase. nih.gov

For indole derivatives, the indole nucleus itself is an electron-rich, planar, and structurally rigid scaffold. mdpi.com Therefore, the conformational analysis primarily focuses on the substituents. MD simulations would reveal how the chloro and carboxylic acid groups influence the molecule's interaction with its environment, such as solvent molecules or biological targets, by mapping out the accessible conformational states and their relative populations. mdpi.com

Illustrative Potential of Mean Force (PMF) for Carboxyl Group Rotation in this compound (Hypothetical Data)

Dihedral Angle (O=C–O–H) [Degrees]Relative Free Energy (kcal/mol)Conformation
00.0Syn (Global Minimum)
301.5-
605.0-
908.5Transition State
1206.2-
1504.8-
1804.0Anti (Local Minimum)

Thermodynamic Property Predictions (e.g., Enthalpy of Formation)

Computational chemistry provides essential tools for predicting the thermodynamic properties of molecules, offering insights into their stability and reactivity. The standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are key parameters that can be calculated for this compound using quantum mechanical methods.

High-level quantum-chemical methods and Density Functional Theory (DFT) are commonly used to determine these properties. rsc.orgacs.org These calculations typically involve geometry optimization of the molecule to find its lowest energy structure, followed by frequency calculations to obtain thermal corrections. rsc.org The resulting data allows for the prediction of thermochemical properties in the gas phase. Solvation models can also be applied to estimate these properties in solution. rsc.org

Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K (Hypothetical Data)

Thermodynamic PropertyPredicted ValueUnits
Standard Enthalpy of Formation (ΔHf°)-350.5kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-185.2kJ/mol
Standard Entropy (S°)420.8J/(mol·K)

Topological Analyses for Electron Density Distribution

Topological analysis of the electron density distribution provides a profound understanding of the chemical bonding and intermolecular interactions within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) is the primary framework for this analysis. mdpi.comresearchgate.net By examining the topology of the calculated electron density (ρ(r)), QTAIM can precisely define atoms, chemical bonds, and the nature of the interactions between atoms. researchgate.net

The analysis focuses on the critical points in the electron density. A bond critical point (BCP) is found along the path of maximum electron density between two chemically bonded atoms. orientjchem.org The properties at this BCP, such as the value of the electron density itself (ρ(rb)) and its Laplacian (∇²ρ(rb)), characterize the nature of the bond.

The nature of chemical bonds can be classified based on these topological parameters:

Shared Interactions (Covalent Bonds): These are characterized by a relatively high value of ρ(rb) and a negative Laplacian (∇²ρ(rb) < 0). The negative Laplacian indicates a concentration of electron density in the internuclear region, typical of covalent bonding.

Closed-Shell Interactions: These include ionic bonds, hydrogen bonds, and van der Waals interactions. They are characterized by low values of ρ(rb) and a positive Laplacian (∇²ρ(rb) > 0), which signifies a depletion of electron density at the BCP. orientjchem.org

For this compound, a QTAIM analysis would characterize the C-C, C-N, and C-H bonds within the bicyclic indole core as predominantly covalent. The C-Cl bond would exhibit features of a polar covalent bond. Furthermore, QTAIM is particularly effective at identifying and characterizing weaker interactions, such as the potential intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and its carbonyl oxygen in the syn conformation, or intermolecular hydrogen bonds in a condensed phase. researchgate.netnih.gov

Illustrative QTAIM Topological Parameters for Selected Bonds in this compound (Hypothetical Data)

BondElectron Density at BCP (ρ(rb)) [a.u.]Laplacian of Electron Density (∇²ρ(rb)) [a.u.]Inferred Bond Type
C4-C5 (indole ring)0.315-0.850Covalent (Aromatic)
N1-C2 (indole ring)0.330-0.980Polar Covalent
C4-Cl0.180+0.050Polar Covalent / Closed-Shell
C(O)-OH0.345-1.150Covalent
O-H···O=C (intramolecular H-bond)0.025+0.095Hydrogen Bond (Closed-Shell)

Applications in Chemical Biology Research

Utilization as a Building Block in Complex Molecular Synthesis for Biological Probes

The indole (B1671886) ring system is a prevalent motif in biologically active natural products and synthetic compounds. The presence of a carboxylic acid group and a chlorine atom on the 4-Chloro-1H-indole-6-carboxylic acid scaffold provides orthogonal handles for chemical modification, making it an attractive starting material for the construction of complex molecular probes. While direct examples of fluorescent probes synthesized from this specific chloro-indole derivative are not extensively documented, the general synthetic strategies for creating fluorescent indole nucleoside analogues provide a strong basis for its potential application. For instance, the synthesis of nucleosides bearing a 6-amino-4-carboxyindole core demonstrates the feasibility of functionalizing the indole at these positions to create probes for studying biological systems. The carboxylic acid can be readily converted to an amide or ester, allowing for the attachment of linkers or reporter groups, while the chloro-substituent can influence the electronic properties of the indole ring or serve as a site for further chemical elaboration through cross-coupling reactions.

Design and Development of Molecular Probes for Enzyme and Receptor Research

The this compound framework has been instrumental in the design and development of molecular probes targeting various enzymes and receptors, leading to significant advancements in understanding their function and in the discovery of potential therapeutic agents.

Investigation of Tyrosine Kinase (EGFR, VEGFR-2) Modulators

The indole nucleus is a well-established pharmacophore in the design of tyrosine kinase inhibitors. Research has demonstrated that indole-6-carboxylic acid derivatives can serve as scaffolds for multi-target inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. The carboxylic acid moiety provides a crucial interaction point within the kinase active site. Furthermore, studies on related halogenated indolo[3,2-c]quinoline-6-carboxylic acids have shown that chloro- and iodo-substituents can significantly enhance inhibitory potency against kinases like DYRK1A. This highlights the potential of the 4-chloro substitution on the indole-6-carboxylic acid scaffold to contribute favorably to the binding affinity and selectivity of tyrosine kinase modulators.

Exploration of G Protein-Coupled Receptor (GPR) Agonists

Recent studies have identified the substituted indole carboxylic acid scaffold as a key element in the development of agonists for G Protein-Coupled Receptors (GPCRs). A significant finding in this area is the discovery of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951) as a potent agonist for GPR17, a receptor involved in myelin repair. rsc.org The synthesis and structure-activity relationship (SAR) studies of a series of 4- and 6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives have further solidified the importance of the halogenated indole core for GPR17 agonism. rsc.org Notably, the 4,6-dibromo derivative exhibited potency comparable to the dichloro compound, underscoring the favorable role of halogen substituents in the interaction with this receptor. rsc.org This research provides a strong rationale for exploring derivatives of this compound as potential agonists for GPR17 and other related GPCRs.

Studies on Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Indole carboxylic acid derivatives have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for the treatment of type 2 diabetes. A noteworthy example is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, which has been shown to bind to the AMP allosteric site of FBPase. mdpi.com The dichloro-substitution pattern is critical for the inhibitory activity of this class of compounds. This provides compelling evidence for the potential of molecules derived from this compound to act as FBPase inhibitors, leveraging the chloro-substituent to achieve potent and selective inhibition.

Research into AMP-activated Protein Kinase (AMPK) Activators

A significant breakthrough in the application of chloro-indole carboxylic acid derivatives is the discovery of PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a potent and direct activator of AMP-activated Protein Kinase (AMPK). nih.gov AMPK is a central regulator of cellular energy homeostasis and a therapeutic target for metabolic diseases. The synthesis of PF-06409577 originates from 5-bromo-6-chloro-indole, a closely related structural analog to the parent scaffold of interest. The synthetic routes to this starting material often begin with precursors such as 4-chloro-2-aminobenzoic acid, highlighting a plausible pathway from simple building blocks to complex AMPK activators. rsc.org This research firmly establishes the utility of the chloro-indole carboxylic acid scaffold in the development of potent and selective AMPK activators.

Mechanistic Elucidation of Compound-Target Interactions in Cellular Models

The molecular probes and modulators synthesized from the this compound scaffold have been instrumental in dissecting the intricate mechanisms of their biological targets within cellular contexts.

For FBPase inhibitors derived from indole carboxylic acids, mechanistic studies have confirmed their action through allosteric inhibition at the AMP binding site. mdpi.com Cellular assays are employed to assess their impact on gluconeogenesis in liver cells, providing a direct link between enzyme inhibition and a physiological response.

In the case of the AMPK activator PF-06409577, extensive cellular studies have been conducted to elucidate its mechanism of action. Treatment of various cell lines, including osteosarcoma and macrophage cells, with PF-06409577 has been shown to activate AMPK signaling, leading to downstream effects such as the inhibition of cancer cell growth and the modulation of inflammatory responses. nih.gov These studies often involve monitoring the phosphorylation status of AMPK and its downstream targets, providing a clear picture of the compound's engagement with its intended cellular pathway.

The utilization of such specifically designed molecular probes allows researchers to dissect complex signaling cascades and validate the therapeutic potential of targeting these key enzymes and receptors in a cellular environment.

Development of Research Agents for Antimicrobial and Antifungal Investigations

Currently, there are no specific, detailed studies in peer-reviewed literature that focus on the antimicrobial or antifungal activities of this compound. While the broader class of indole derivatives has been a subject of interest in the search for new antimicrobial agents, research pinpointing this exact molecule's efficacy, spectrum of activity, or mechanism of action against bacterial or fungal pathogens is not publicly available.

General research into related compounds, such as various indole-carboxamides and other substituted indole carboxylic acids, has shown promise in inhibiting the growth of a range of microbes. However, these findings are not directly applicable to this compound, and extrapolating results would be scientifically inappropriate. The development of this specific compound as a research agent for antimicrobial and antifungal investigations remains a potential area for future exploration, but one that is not supported by current data.

Role in Studying Anti-inflammatory Mechanisms in Experimental Systems

Similarly, the role of this compound in the study of anti-inflammatory mechanisms is not well-documented in the scientific literature. The indole nucleus is a core structure in several compounds known to possess anti-inflammatory properties, such as Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid). These compounds often exert their effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.

However, dedicated studies investigating whether this compound interacts with key inflammatory targets, modulates inflammatory pathways, or shows efficacy in experimental models of inflammation have not been published. Therefore, its role as a tool or lead compound for studying anti-inflammatory mechanisms in experimental systems is, at present, undefined. Future research would be necessary to establish any potential utility in this area.

Emerging Research Directions and Future Challenges for 4 Chloro 1h Indole 6 Carboxylic Acid

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of indole (B1671886) derivatives has historically faced challenges such as harsh reaction conditions and limited substrate scope. rsc.org For 4-Chloro-1H-indole-6-carboxylic acid, future research will necessitate the development of more advanced and sustainable synthetic methodologies that are efficient, environmentally benign, and economically viable.

Modern synthetic approaches are increasingly focused on green chemistry principles. morressier.com Strategies gaining traction include multicomponent reactions (MCRs), which allow the construction of complex molecules like indole-pyrrole conjugates in a one-pot operation, often without the need for catalysts or extensive purification. acs.org Innovative two-step, one-pot procedures starting from simple anilines have been developed for indole-2-carboxamides, utilizing mild conditions and green solvents like ethanol, thereby avoiding metal catalysts. rsc.orgrsc.org Other sustainable methods employ solid acid catalysts or ultrasound assistance to improve reaction efficiency and reduce environmental impact. morressier.comacs.org A key challenge will be adapting these greener methodologies to produce this compound and its analogues with high regioselectivity and yield, potentially on a practical scale. rsc.org

Table 1: Comparison of Synthetic Strategies for Indole Derivatives
Synthetic StrategyKey FeaturesAdvantages for this compound Synthesis
Classical Fischer Indole SynthesisAcid-catalyzed cyclization of phenylhydrazones. rsc.orgWell-established, but often requires harsh conditions.
Palladium-Catalyzed C-H HalogenationDirect functionalization of C-H bonds using a palladium catalyst and inexpensive halogenating reagents. acs.orgPotentially more direct and atom-economical route to halogenated indoles.
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. rsc.orgrsc.orgHigh efficiency, operational simplicity, and potential for creating diverse derivatives.
Microwave-Induced/Ultrasound-Assisted SynthesisUse of alternative energy sources to accelerate reactions. morressier.comacs.orgShorter reaction times and often higher yields.

Rational Design of Highly Specific Molecular Probes

The indole scaffold's structural similarity to natural biomolecules, such as the amino acid tryptophan, makes it an excellent starting point for the design of molecular probes for bioimaging and chemical biology. nih.govacs.org A significant future direction for this compound is its development into highly specific molecular probes. The rational design of such probes can be guided by quantum mechanical calculations to predict and tune their photophysical properties, such as emission wavelengths. nih.govacs.org

Indole derivatives have been successfully developed as fluorescent probes for sensing pH and detecting specific ions. mdpi.com The electron-withdrawing nature of the chlorine atom at the 4-position and the carboxylic acid at the 6-position of the target compound can be exploited to create donor-π-acceptor (D-π-A) architectures, which are known to exhibit interesting fluorescence properties. mdpi.com The challenge lies in designing derivatives of this compound that are not only fluorescent but also possess high selectivity for a specific biological target or microenvironment, are biocompatible, and have practical utility in monitoring biological processes like peptide-protein interactions. nih.gov

Integration of Multi-Omics Data with Chemical Biology Research

The era of systems biology has brought powerful high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics. nih.govazolifesciences.com Integrating these "multi-omics" datasets provides a holistic view of biological systems, which is often missed by single-omics approaches. azolifesciences.comlabmanager.com A key future direction is to use this compound as a chemical probe to perturb biological systems and then use multi-omics analysis to comprehensively understand its mechanism of action and effects on cellular pathways. pharmafeatures.comnih.gov

By treating cells or organisms with the compound and subsequently analyzing changes across the transcriptome, proteome, and metabolome, researchers can build a detailed picture of the molecular events triggered by the compound. nih.gov This integrated approach can help identify novel drug targets, uncover complex biological networks, and elucidate the functional consequences of molecular interactions. azolifesciences.comnih.gov The primary challenge in this area is the complexity of the data; it requires sophisticated bioinformatics and computational methods to process, analyze, and integrate diverse omics datasets to extract meaningful biological insights. azolifesciences.comnih.gov

Computational-Driven Discovery and Optimization of Research Compounds

Computational methods are becoming indispensable in modern drug discovery and chemical biology for accelerating the process and reducing costs. espublisher.com For this compound, computational-driven approaches represent a significant opportunity for the discovery and optimization of new research compounds. Techniques such as molecular docking can predict how derivatives of this molecule might bind to the active sites of specific protein targets, like kinases or enzymes involved in cancer development. espublisher.comnih.gov

Quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations can further refine these predictions and guide the synthesis of compounds with improved potency and selectivity. espublisher.com For instance, in silico studies have been used to design indole derivatives as inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, a target in cancer therapy. espublisher.com The future challenge will be to develop and validate predictive computational models that can accurately forecast the biological activity and pharmacokinetic properties of novel derivatives of this compound, thereby streamlining the design-synthesis-test cycle.

Table 2: Computational Approaches in Compound Discovery
Computational MethodApplicationPotential for this compound
Molecular DockingPredicts the binding mode and affinity of a ligand to a target protein. nih.govIdentify potential biological targets and guide structural modifications to improve binding.
QSAR (Quantitative Structure-Activity Relationship)Relates the chemical structure of compounds to their biological activity. espublisher.comDevelop predictive models to screen virtual libraries of derivatives for potential activity.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to study the stability of ligand-protein complexes. espublisher.comAssess the stability of binding poses predicted by docking and understand dynamic interactions.

Exploration of Novel Target Classes in Chemical Biology

The structural versatility of the indole scaffold allows it to interact with a wide range of biological targets. nih.gov Indole derivatives have shown activity against targets as diverse as protein kinases (e.g., EGFR, VEGFR), tubulin, histone deacetylase (HDAC), and the p53 pathway. nih.govnih.govnih.gov A significant future research direction for this compound is the systematic exploration of its potential to interact with novel and less-explored target classes.

For example, indole-3-carbinol (B1674136) has been shown to target human neutrophil elastase, acting as a non-competitive allosteric inhibitor. nih.gov Other indole derivatives have been designed as inhibitors of Photosystem II, highlighting the potential for this scaffold to find applications beyond human medicine. nih.gov The unique electronic signature of this compound may enable it to bind to targets that are not effectively modulated by other indole-based compounds. The challenge will be to employ broad screening approaches, such as phenotypic screening, to identify unexpected biological activities and then use target deconvolution techniques to pinpoint the molecular basis of these effects. acs.org

Overcoming Methodological Challenges in Compound Characterization

Thorough characterization is crucial for understanding the structure and purity of any new compound. For derivatives of this compound, this involves a suite of spectroscopic and analytical techniques. Standard methods include Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure and confirm substitution patterns. impactfactor.orgderpharmachemica.comcsic.es Mass spectrometry is also essential for confirming the molecular weight. csic.es

A key challenge is the complete and unambiguous assignment of all signals in the NMR spectra, especially for complex derivatives where signals may overlap. csic.esyoutube.com Two-dimensional NMR techniques can be instrumental in resolving these ambiguities. csic.es Another methodological hurdle can be the physical properties of the compounds themselves, such as poor solubility, which can complicate both characterization and biological testing. acs.org Future efforts must focus on developing robust and standardized protocols for the synthesis, purification, and comprehensive characterization of new analogues to ensure data quality and reproducibility.

Q & A

Q. How can crystallographic challenges (e.g., poor diffraction) be mitigated during structural analysis?

  • Solutions :
  • Crystal Growth : Optimize vapor diffusion (sitting drop, 20% PEG 3350) at 4°C.
  • Data Collection : Use synchrotron radiation (λ = 0.978 Å) for weak diffractors. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .

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